molecular formula C15H11NO B11772858 3,3-Diphenyloxirane-2-carbonitrile CAS No. 21432-18-8

3,3-Diphenyloxirane-2-carbonitrile

Cat. No.: B11772858
CAS No.: 21432-18-8
M. Wt: 221.25 g/mol
InChI Key: OCTGGDPNHOTSIG-UHFFFAOYSA-N
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Description

3,3-Diphenyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring and a cyano group. This bifunctional molecule is a derivative of oxiranecarbonitriles, which are known for their versatility in synthetic organic chemistry. The compound’s structure includes two phenyl groups attached to the oxirane ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diphenyloxirane-2-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base. This reaction forms the oxirane ring while introducing the cyano group .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the Darzens reaction is carried out under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Vicinal Halocyanohydrins: Formed from ring-opening reactions.

    3-Fluoro-2-oxoalkanoic Acids: Resulting from oxidation reactions.

    1-Cyanoalk-1-en1-yl Acetates: Produced through substitution reactions.

Mechanism of Action

The mechanism of action of 3,3-Diphenyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The cyano group also plays a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 2,3-Diphenyloxirane-2,3-dicarbonitrile
  • 3,3-Diphenyloxirane-2-carboxamide
  • 2,3-Diphenyloxirane-2-carboxylic acid

Comparison: 3,3-Diphenyloxirane-2-carbonitrile is unique due to its specific combination of an oxirane ring and a cyano group, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

CAS No.

21432-18-8

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3,3-diphenyloxirane-2-carbonitrile

InChI

InChI=1S/C15H11NO/c16-11-14-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H

InChI Key

OCTGGDPNHOTSIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)C#N)C3=CC=CC=C3

Origin of Product

United States

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